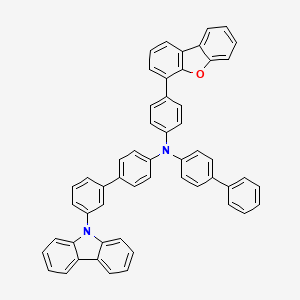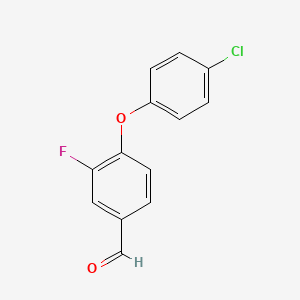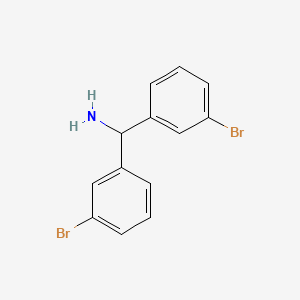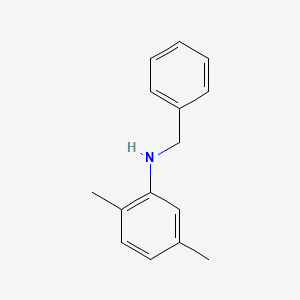
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is known for its diverse biological activities. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. The specific synthesis route for this compound may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound under acidic or basic conditions to form the quinoxaline ring.
Amidation: The quinoxaline derivative is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to achieve efficient and sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions
Major Products
The major products formed from these reactions include quinoxaline-2,3-diones, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Applications De Recherche Scientifique
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to cause DNA damage, leading to cell death in cancer cells. It also inhibits the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Uniqueness
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide stands out due to its unique combination of antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
1210929-23-9 |
|---|---|
Formule moléculaire |
C18H16N4O2 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-19-17(23)10-12-6-8-13(9-7-12)21-18(24)16-11-20-14-4-2-3-5-15(14)22-16/h2-9,11H,10H2,1H3,(H,19,23)(H,21,24) |
Clé InChI |
JGAJGAQRBWXULR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
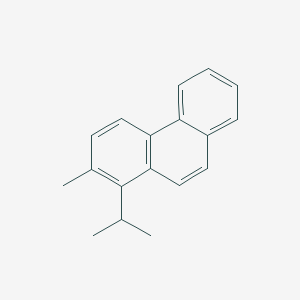
![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)
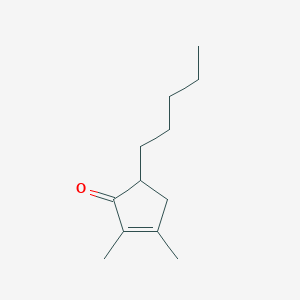
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
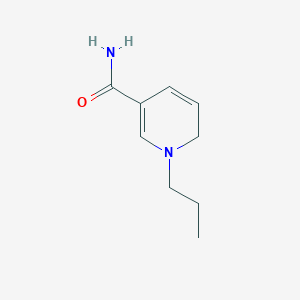
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
